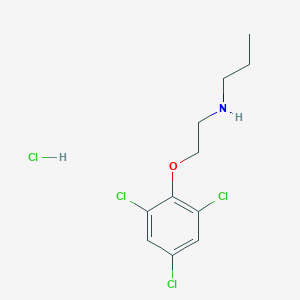

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with propylamine to yield N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted amine products, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride serves as a reagent in organic synthesis and is utilized as a reference standard in analytical chemistry. Its structural similarities to other bioactive compounds make it an important subject for studying chemical reactions involving nucleophilic substitutions and oxidation-reduction processes.

Biology

The compound has been investigated for its biological activity, particularly its antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains, making it relevant in the development of antifungal agents. Its mechanism of action is believed to involve the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi .

Medicine

Research has focused on the potential therapeutic applications of this compound as a less toxic alternative to traditional chlorinated phenols. Its lower toxicity profile compared to other compounds suggests it may be suitable for agricultural use, particularly in fungicide formulations .

Environmental Science

In environmental studies, this compound is used as a reference standard for analyzing pesticide residues and their metabolites in soil and water samples. Understanding its persistence and degradation pathways is crucial for assessing environmental risks associated with its use in agriculture .

Antifungal Efficacy

Research has demonstrated that this compound exhibits antifungal activity comparable to Prochloraz. In vitro studies have shown effective inhibition of several fungal strains, highlighting its potential as an antifungal agent .

Toxicological Assessments

Toxicological evaluations indicate that this compound has a lower toxicity profile than many chlorinated phenols. These assessments are critical for determining its safety for agricultural applications and its impact on non-target organisms .

Environmental Impact Studies

As part of environmental monitoring efforts, this compound is analyzed for its presence in ecosystems affected by agricultural runoff. Studies focus on its degradation rates and potential accumulation in aquatic environments .

Wirkmechanismus

The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to be related to its structural similarity to other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prochloraz: The parent compound, widely used as a fungicide.

2,4,6-Trichlorophenol: A precursor in the synthesis of the compound.

Ethylene oxide: Used in the initial step of the synthesis.

Uniqueness

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its role as a metabolite of Prochloraz and its applications in various research fields highlight its importance .

Biologische Aktivität

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride, also known as a metabolite of Prochloraz, is a compound that has garnered attention for its potential biological activities and applications in various fields. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14Cl3NO

- Molecular Weight : 282.59 g/mol

- CAS Number : 67747-01-7

The synthesis of N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form an intermediate, which is then reacted with propylamine to yield the final product. The compound's mechanism of action is believed to be linked to its structural similarity to other bioactive compounds, particularly through enzyme inhibition pathways. Notably, it may inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi, which is a target for fungicides like Prochloraz .

Biological Activity

This compound exhibits several biological activities:

- Antifungal Activity : As a metabolite of Prochloraz, it shares antifungal properties and has been studied for its potential effectiveness against various fungal pathogens.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to its biological effects on fungal cells and possibly other organisms .

Case Studies and Experimental Data

- Antifungal Efficacy : Research has indicated that N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine exhibits antifungal activity comparable to its parent compound. Studies have shown that it effectively inhibits the growth of several fungal strains in vitro .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. It has been found to exhibit lower toxicity compared to other chlorinated phenols, making it a candidate for further investigation in agricultural applications .

- Environmental Impact Studies : As a reference standard in environmental testing, N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine is used to analyze pesticide residues and their metabolites in soil and water samples. Its persistence and degradation pathways are critical for assessing environmental risks associated with its use .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Prochloraz | Antifungal | Inhibits lanosterol 14α-demethylase |

| 2,4,6-Trichlorophenol | Toxicity concerns | Disrupts cellular membranes |

| N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine | Antifungal (less toxic) | Similar enzyme inhibition as Prochloraz |

Eigenschaften

IUPAC Name |

N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl3NO.ClH/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14;/h6-7,15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAOZDVLVWSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585920 | |

| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551952-55-7 | |

| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.